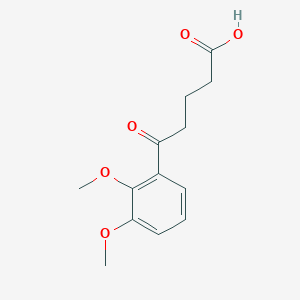

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a valeric acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

Catalysts: Transition metal catalysts for oxidation steps

Purification: Crystallization or chromatography techniques

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids

Reduction: Formation of alcohols or aldehydes

Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Halogens or nitrating agents in the presence of a catalyst

Major Products

Oxidation: 5-(2,3-Dimethoxyphenyl)pentanoic acid

Reduction: 5-(2,3-Dimethoxyphenyl)-5-hydroxyvaleric acid

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, which are crucial in protecting cells from oxidative stress. Research indicates that 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid exhibits significant antioxidant activity, with an IC50 value of 20 µg/mL. This suggests its potential as a natural source of antioxidants that could be utilized in food preservation and health supplements.

Methods and Results

- Assays Used :

- DPPH radical scavenging activity

- Ferric reducing antioxidant power (FRAP) tests

- Findings : The compound demonstrated substantial radical scavenging ability, indicating its effectiveness in neutralizing free radicals .

Synthesis of Bioactive Derivatives

This compound serves as a key intermediate in the synthesis of chalcone derivatives, which have various bioactivities including anti-inflammatory and anticancer properties.

Synthetic Routes

- Claisen-Schmidt Condensation : This method involves reacting the compound with suitable aldehydes or ketones to form chalcones.

Potential Applications

- Chalcone derivatives synthesized from this compound have shown promise in pharmacological studies, particularly for their anti-cancer properties .

Medicinal Chemistry Implications

The structural characteristics of this compound allow it to interact with various biological targets. Its derivatives may serve as leads for developing new therapeutic agents.

Mécanisme D'action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes involved in metabolic processes. The dimethoxyphenyl group can interact with active sites of enzymes, altering their activity and affecting downstream pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,5-Dimethoxyphenyl)propanoic acid

- 3-(3,4-Dimethoxyphenyl)propanoic acid

- 3,4-Dimethoxyphenethylamine

Uniqueness

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxy groups at the 2 and 3 positions of the phenyl ring, combined with the valeric acid backbone, differentiates it from other similar compounds and influences its interaction with biological targets.

Activité Biologique

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₃H₁₆O₅

- Molecular Weight : 252.27 g/mol

- Boiling Point : Approximately 427.1 °C

- Density : About 1.183 g/cm³

- pKa Value : 4.62

The compound features both a carboxylic acid group and a ketone group, along with a dimethoxy-substituted phenyl ring, which contribute to its unique chemical behavior and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties.

- IC50 Value : 20 µg/mL

- Assays Used : DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP) tests.

These results suggest that the compound can effectively protect cells from oxidative stress, making it a candidate for further investigation as a natural antioxidant source.

Anticancer Potential

The compound has been explored for its role in drug discovery, particularly in the development of anticancer agents.

- Selective Inhibition : Demonstrated selective inhibition against certain cancer cell lines.

- Cytotoxicity : Exhibited low cytotoxicity to normal cells, indicating a promising therapeutic index.

High-throughput screening techniques have been employed to evaluate its efficacy against various disease targets, showing potential as a lead compound in anticancer drug development.

Synthesis and Derivatives

This compound serves as an intermediate in synthesizing chalcone derivatives, which have been shown to possess enhanced bioactivities compared to their parent compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | C₁₃H₁₆O₅ | Similar dimethoxy substitution; potential for different biological activity |

| 3-Methyl-5-oxovaleric acid | C₁₄H₁₈O₅ | Contains an additional methyl group; may exhibit distinct properties |

| 4-Hydroxy-5-oxovaleric acid | C₁₃H₁₆O₄ | Hydroxyl group instead of methoxy; alters solubility and reactivity |

These derivatives are being investigated for their enhanced anticancer and antimicrobial activities.

The precise mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes leading to the observed effects of the compound. Further research is necessary to elucidate these mechanisms in detail .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antioxidant Studies : A study demonstrated its efficacy in scavenging free radicals, highlighting its potential in protecting against oxidative damage.

- Cancer Cell Line Studies : In vitro studies showed that the compound selectively inhibited cancer cell proliferation while sparing normal cells.

- Chalcone Derivatives : The synthesis of chalcone derivatives from this compound has yielded promising results in terms of increased bioactivity compared to the parent compound.

These findings underscore the potential applications of this compound in drug development and therapeutic interventions .

Propriétés

IUPAC Name |

5-(2,3-dimethoxyphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-11-7-3-5-9(13(11)18-2)10(14)6-4-8-12(15)16/h3,5,7H,4,6,8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLZVZIWVFSERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645461 |

Source

|

| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-29-5 |

Source

|

| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.